molecular formula C22H31NO2 B8673840 N-heptyl-(2-benzyloxy-3-methoxyphenyl)methylamine

N-heptyl-(2-benzyloxy-3-methoxyphenyl)methylamine

Cat. No. B8673840
M. Wt: 341.5 g/mol
InChI Key: OKBAMLDTQCIKSN-UHFFFAOYSA-N
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Patent
US05807860

Procedure details

Ethyl alcohol (30 ml) and n-heptylamine (5.23 g, 45.4 mmol) were added to 2-benzyloxy-3-methoxybenzaldehyde (10 g, 41.3 mmol), and the mixture was heated with stirring under reflux for 2 hours. The reaction mixture was cooled to 5° C., added with sodium borohydride (2.34 g, 61.9 mmol), and then stirred at room temperature for 10 hours. The reaction mixture was added with water (10 ml) and aqueous 6N hydrochloric acid to decompose excess sodium borohydride, and then made alkaline with 25% aqueous sodium hydroxide and extracted with toluene. After the extract was washed with saturated brine and dried over anhydrous sodium sulfate, the solvent was evaporated to give N-heptyl-(2-benzyloxy-3-methoxyphenyl)methylamine (13.5 g) as oil.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
5.23 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH2:9]([O:16][C:17]1[C:24]([O:25][CH3:26])=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[BH4-].[Na+].Cl.[OH-].[Na+]>O.C(O)C>[CH2:1]([NH:8][CH2:19][C:18]1[CH:21]=[CH:22][CH:23]=[C:24]([O:25][CH3:26])[C:17]=1[O:16][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5.23 g
Type
reactant
Smiles
C(CCCCCC)N
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
After the extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)NCC1=C(C(=CC=C1)OC)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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